alpha-Conidendrin
Description
Alpha-conidendrin (C₂₀H₂₀O₆) is a lignan lactone belonging to the aryltetralin lactone subclass, structurally characterized by a fused tetracyclic framework with a lactone ring . It is naturally found in Taxus yunnanensis and sesame, where it serves as a biomarker for dietary intake . Its biological activities include cytotoxicity against cancer cell lines (e.g., human leukemia) and antifungal properties when incorporated into plant extracts .
Properties
IUPAC Name |
(3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYMSCGTKZIVTN-TYILLQQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]3COC(=O)[C@@H]3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025622, DTXSID401106144 | |
| Record name | (-)-alpha-Conidendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89104-61-0, 518-55-8 | |
| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89104-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Conidendrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conidendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-alpha-Conidendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-CONIDENDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6S2EBN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent-Based Extraction Protocols
Ethanol reflux extraction remains the standard for isolating α-conidendrin from spruce knots. A optimized protocol involves:
- Milling raw knots to ≤2 mm particles
- Defatting with hexane under reduced pressure
- Sequential extraction with 96% ethanol at 78°C for 12 hours
- Vacuum distillation followed by freeze-drying
This process yields extracts containing 91.63 g/L 7-hydroxymatairesinol (HMR) and 7.25 g/L α-conidendrin, with the latter constituting 7.3% of total lignans.
Stability During Food Processing
Enrichment studies in wine matrices demonstrate α-conidendrin's stability under oenological conditions:
| Matrix | Initial Conc. (mg/L) | After 12 Months (mg/L) | Retention (%) |
|---|---|---|---|
| White Wine | 12.4 ± 0.8 | 11.1 ± 0.6 | 89.5 |
| Red Wine | 14.2 ± 1.1 | 13.6 ± 0.9 | 95.8 |
No significant degradation occurs during storage (P >0.05), confirming its suitability for functional food applications.
Chemical Synthesis Approaches
First Total Synthesis (1989)
The landmark eight-step synthesis of (−)-α-conidendrin established a stereoselective route:
- Benzoxy Group Introduction : Protection of phenolic OH groups using benzyl chloride/K₂CO₃
- Friedel-Crafts Cyclization : BF₃·Et₂O catalyzed intramolecular cyclization at −20°C
- Lactonization : Mitsunobu reaction with DIAD/Ph₃P (82% yield)
- Deprotection : H₂/Pd-C in EtOAc
Critical stereochemical control at C-4 and C-8' positions was achieved through chiral auxiliary-mediated asymmetric induction, yielding 34% overall enantiomeric excess.
Modern Catalytic Asymmetric Synthesis
Recent advances employ organocatalysts for improved efficiency:
| Step | Reagent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Benzylation | BnBr, K₂CO₃ | 80 | 95 | - |
| Cyclization | Jacobsen's catalyst | −30 | 88 | 92 |
| Lactone formation | EDCI/DMAP | 25 | 91 | - |
This method reduces metal catalyst usage while maintaining ≥90% enantiopurity.
Thermal Stability and Isomerization Dynamics
α-Conidendrin undergoes reversible isomerization to β-conidendrin under thermal stress, critical for processing applications:
Temperature-Dependent Equilibria
| Condition | α:β Ratio | Time (h) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 180°C (PEG-400) | 4:1 | 20 | 85.3 ± 2.1 |
| 220°C (Sunflower Oil) | 1:1.2 | 14 | 72.8 ± 1.7 |
| 250°C (DMF) | 1:4.5 | 14 | 63.4 ± 2.3 |
Isomerization proceeds via enolate intermediate formation, with activation parameters confirming first-order kinetics (R²=0.98).
Polymerization Thresholds
Above 250°C, degradation dominates:
| Atmosphere | Major Products | Yield (%) |
|---|---|---|
| O₂ | Oligomers (Mw=1,200-2,500 Da) | 45-60 |
| N₂ | Didehydroconidendrin | 12-18 |
| Ar | Stable monomer | >95 |
SEC chromatograms confirm molecular weight distributions, with PDIs ≤1.3 under inert conditions.
Derivatization Pathways
Sikkimotoxin Synthesis
Oxidative functionalization enables access to bioactive derivatives:
- Quinone Formation : Fremy's salt (KSO₃)₂NO in pH 7 buffer (62% yield)
- Methylation : CH₃I/K₂CO₃ in acetone
- Lactone Reduction : LiAlH(OBu-t)₃ in THF
- Oxidation : DDQ in dioxane/H₂O
This four-step sequence produces sikkimotoxin oxabicyclooctane with 51% overall yield.
Sulfonamide Derivatives
Reaction with chlorosulfonic acid introduces pharmacologically relevant groups:
- Sulfonation : ClSO₃H (0°C, 2h)
- Amination : NH₄OH (25°C, 12h)
- Crystallization : EtOH reflux
The resultant dimethyl-α-conidendrin-8-sulfonamide shows characteristic IR bands at 1330 cm⁻¹ (S=O asym) and 1150 cm⁻¹ (S=O sym).
Analytical Characterization
Spectroscopic Fingerprints
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 6.65 (s, H-5), 4.85 (d, J=6.5 Hz, H-8') | Aromatic protons |
| ¹³C NMR | δ 178.2 (C=O), 60.1 (C-8') | Lactone carbonyl |
| HRMS | m/z 429.1421 [M+H]⁺ | C₂₂H₂₅O₈⁺ |
X-ray crystallography confirms the trans diaxial configuration of C-4 and C-8' substituents (θ=178.3°).
Chromatographic Methods
| Column | Mobile Phase | Retention (min) | LOD (μg/mL) |
|---|---|---|---|
| Jordi Gel DVB 500 Å | THF +1% AcOH | 14.2 | 0.11 |
| C18 (4.6×150 mm) | MeCN:H₂O (65:35) | 8.7 | 0.08 |
HPSEC-UV (280 nm) enables quantification in complex matrices like wine and plant extracts.
Industrial Production Considerations
Scalability Challenges
- Natural Extraction : Limited by spruce knot availability (≥500 kg/km² forest)
- Synthesis : Catalytic asymmetric steps increase costs (∼$2,500/mol)
Emerging Technologies
- Biocatalytic Routes : Pseudomonas putida oxidoreductases achieve 89% conversion of coniferyl alcohol
- Flow Chemistry : Microreactor systems enhance cyclization yields to 93% (residence time=8 min)
Patented enrichment methods (e.g., CZ 305589) enable commercial production of α-conidendrin-fortified wines with ≥15 mg/L concentrations.
Chemical Reactions Analysis
Types of Reactions: Alpha-Conidendrin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound by Fremy’s salt favors the formation of an o-quinone at the pendant aromatic ring .
Common Reagents and Conditions:
Oxidation: Fremy’s salt is commonly used for the oxidation of this compound.
Reduction: Standard reducing agents such as sodium borohydride can be used.
Substitution: Various aryl halides in the presence of a palladium catalytic system can be used for substitution reactions.
Major Products: The major products formed from these reactions include o-quinones, benzofuran derivatives, and various substituted lignans .
Scientific Research Applications
Anticancer Activity
Mechanisms of Action
Alpha-Conidendrin exhibits significant anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Research indicates that it induces apoptosis through several mechanisms:
- Reactive Oxygen Species Generation : Increases oxidative stress leading to cell death.
- Regulation of Apoptotic Proteins : Upregulates pro-apoptotic proteins (p53 and Bax) while downregulating anti-apoptotic factors (Bcl-2).
- Cell Cycle Arrest : Induces cell cycle arrest by modulating cyclin D1 and CDK4 levels .
Case Study Findings
- A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells while showing minimal effects on normal human foreskin fibroblast cells, suggesting a selective action against cancerous cells .
Anti-inflammatory Properties
This compound has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial in inflammatory responses. Its effects were observed in human lung adenocarcinoma A549 cells where it:
- Reduced ICAM-1 protein and mRNA expression levels at concentrations between 40-100 μM.
- Interfered with the nuclear factor kappa B (NF-κB) signaling pathway, which is pivotal in inflammation .
Food Science Applications
Enrichment of Wines
this compound can be utilized to enhance the nutritional profile of wines. Studies have shown that adding lignan extracts containing this compound to wines increases their lignan content and antioxidant activity. This process involves:
- Extraction of lignans from spruce knots followed by incorporation into wine.
- Analysis of the wines revealed stable lignan content over time, contributing to improved antioxidant properties and sensory qualities .
Synthesis and Chemical Transformations
This compound serves as a precursor for synthesizing various bioactive compounds. For instance:
- It can be oxidized to produce sikkimotoxin, a compound with potential therapeutic applications. The oxidation processes involve complex chemical reactions that modify its structure for further applications in pharmacology .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Anticancer Activity | Breast cancer treatment | Induces apoptosis; selective toxicity to cancer cells |
| Anti-inflammatory Effects | Inhibition of ICAM-1 expression | Reduces inflammation through NF-κB pathway modulation |
| Food Science | Wine enrichment | Increases lignan content and antioxidant activity |
| Chemical Synthesis | Precursor for sikkimotoxin | Enables synthesis of bioactive compounds |
Mechanism of Action
Alpha-Conidendrin is compared with other similar compounds such as:
Podophyllotoxin: Both compounds are lignans with significant anticancer properties, but this compound has a unique tricyclic structure.
Sikkimotoxin: this compound is used as a starting material for the synthesis of sikkimotoxin derivatives.
Deoxypodophyllotoxin: Similar in structure but differs in specific functional groups and bioactivity.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methylenedioxy groups enhance cytotoxicity compared to methoxy substituents. Quinone formation via oxidation increases redox activity, influencing anticancer mechanisms .
- Ecological Impact : this compound’s biodegradability by soil microbes contrasts with persistent synthetic lignans, suggesting eco-friendly applications .
Biological Activity
Alpha-conidendrin, a polyphenolic compound primarily derived from Taxus yunnanensis, has garnered attention for its promising biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound through various studies, focusing on its anticancer properties, antioxidant capabilities, and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The compound induces apoptosis through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : this compound increases ROS levels, which play a crucial role in initiating apoptosis.
- Mitochondrial Pathway Activation : The compound causes depolarization of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c from mitochondria.
- Caspase Activation : It activates caspases-3 and -9, essential enzymes in the apoptotic pathway.
- Cell Cycle Arrest : this compound upregulates p53 and p21 while downregulating cyclin D1 and CDK4, leading to cell cycle arrest at the G1 phase .
Comparative Effects on Cancer vs. Normal Cells
Interestingly, this compound's effect on normal human foreskin fibroblast cells is minimal compared to its potent action on cancer cells. This selectivity suggests a favorable therapeutic index for this compound as a potential cancer treatment with reduced toxicity to normal tissues .
Antioxidant Properties
In addition to its anticancer effects, this compound has been evaluated for its antioxidant properties. A study comparing various phyto lignans found that this compound exhibited moderate antioxidant activity. The radical scavenging ability was assessed using different assays, revealing that while it is effective, it is less potent than some other phyto lignans like nordihydroguaiaretic acid .
Antioxidant Activity Table
| Compound | ABTS Scavenging Activity (µg/mL) | Reducing Power (λ 450) |
|---|---|---|
| Nordihydroguaiaretic acid | 2.320 ± 0.003 | 2.090 ± 0.003 |
| Secoisolariciresinol | 1.310 ± 0.001 | 1.180 ± 0.005 |
| This compound | 0.760 ± 0.002 | 0.670 ± 0.002 |
| Enterodiol | 0.160 ± 0.002 | 0.060 ± 0.002 |
This table illustrates the relative antioxidant activities of various compounds, highlighting this compound's position within this context .
The molecular mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Induction of Apoptosis : The compound's ability to induce apoptosis is primarily mediated through mitochondrial pathways and the activation of pro-apoptotic factors.
- Cell Cycle Regulation : By modulating key regulatory proteins involved in the cell cycle, this compound effectively halts the proliferation of cancer cells.
- Antioxidant Defense : As an antioxidant, this compound may protect cells from oxidative stress, which is closely linked to cancer progression.
Case Studies and Research Findings
Several case studies have investigated the efficacy of this compound in preclinical models:
- Breast Cancer Models : In vitro studies utilizing MCF-7 and MDA-MB-231 cell lines demonstrated significant reductions in cell viability upon treatment with this compound, supporting its role as a potential therapeutic agent .
- Comparative Studies : Research comparing this compound with other known anticancer agents indicated that while it is less potent than some chemotherapeutics, its lower toxicity profile makes it an attractive candidate for further development .
Q & A
Q. What are the established methods for synthesizing alpha-Conidendrin, and how can researchers optimize yield and purity?
this compound is typically isolated from plant sources (e.g., Taxus species) or synthesized via stereoselective pathways. Key methods include:
- Extraction : Use polar solvents (e.g., methanol/water) followed by chromatographic purification (HPLC, column chromatography) .
- Synthetic routes : Diels-Alder reactions or biomimetic oxidative coupling, with catalysts like Lewis acids to enhance stereochemical control .
- Optimization : Monitor reaction parameters (temperature, pH, catalyst concentration) and employ design-of-experiment (DoE) frameworks to maximize yield (>85%) and purity (>95%) .
Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yield at 80°C |
| Catalyst (e.g., ZnCl₂) | 0.5–1.0 mol% | Reduces byproducts |
| Solvent polarity | Medium (e.g., THF) | Enhances stereoselectivity |
Q. How should researchers characterize this compound’s structural properties to confirm identity and purity?
Use a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR for skeletal structure, FT-IR for functional groups, and HR-MS for molecular mass .
- Crystallography : X-ray diffraction to resolve stereochemistry .
- Purity assessment : HPLC with UV/Vis or MS detection (purity threshold ≥98%) .
Q. What in vitro assays are most suitable for evaluating this compound’s biological activity?
Prioritize target-specific assays:
- Anticancer activity : Cell viability assays (MTT, apoptosis markers) in cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant capacity : DPPH/ABTS radical scavenging assays .
- Enzyme inhibition : Fluorometric assays for kinases or proteases .
Table 2 : Common Assays and Parameters
| Assay Type | Target | Detection Limit |
|---|---|---|
| MTT | Cell viability | IC₅₀: 10–50 µM |
| DPPH | Radical scavenging | EC₅₀: 20–100 µg/mL |
Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?
- LC-MS/MS : High sensitivity (LOD: 0.1 ng/mL) for pharmacokinetic studies .
- GC-MS : Suitable for volatile derivatives .
- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (RSD <5%), and recovery (90–110%) .
Advanced Research Questions
Q. How can in silico modeling improve the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinity to targets (e.g., EGFR, COX-2) using AutoDock Vina .
- QSAR : Corrogate structural features (e.g., hydroxyl groups) with activity data to guide synthetic modifications .
- ADMET prediction : Use SwissADME or ProTox-II to optimize pharmacokinetic properties .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Replication : Standardize assay conditions (cell lines, incubation time) .
- Meta-analysis : Pool data from ≥5 studies to identify trends (e.g., fixed/random-effects models) .
- Mechanistic studies : Use RNA-seq or proteomics to clarify mode-of-action discrepancies .
Q. What strategies mitigate instability issues in this compound during long-term storage or in vivo delivery?
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and shelf life .
- Degradation analysis : Accelerated stability testing (40°C/75% RH) with HPLC monitoring .
- Prodrug design : Introduce ester groups to improve metabolic stability .
Q. How should researchers design dose-response studies to distinguish this compound’s specific effects from non-specific toxicity?
- Range-finding : Test 5–7 concentrations spanning IC₅₀ values .
- Controls : Include vehicle-only and positive controls (e.g., doxorubicin for cytotoxicity) .
- Endpoint multiplexing : Combine viability assays with ROS detection or caspase-3 activation .
Q. What ethical and methodological considerations apply when transitioning from in vitro to in vivo models for this compound?
- Animal models : Use tumor xenografts (e.g., nude mice) for anticancer studies .
- Dosing : Calculate MTD (maximum tolerated dose) via OECD guidelines .
- Ethics approval : Adhere to ARRIVE 2.0 guidelines for reporting and IACUC protocols .
Q. How can researchers address batch-to-batch variability in this compound sourcing for reproducible results?
- Standardization : Certify plant material origin and extraction protocols .
- QC metrics : Enforce HPLC purity (>95%) and NMR fingerprint matching .
- Collaboration : Partner with botanical gardens or certified suppliers for consistent sourcing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
